3-Carbamyl-2,4,6-trichlorobenzoic acid

Description

Contextual Significance in Organic Synthesis and Environmental Chemistry

The significance of 3-Carbamyl-2,4,6-trichlorobenzoic acid in the broader chemical landscape can be inferred from the well-established roles of its constituent chemical moieties. In organic synthesis, the trichlorobenzoic acid framework is a valuable precursor. For instance, its parent compound, 2,4,6-trichlorobenzoic acid, is a key reagent in the Yamaguchi esterification, a widely used method for the synthesis of esters. google.comgoogle.com The presence of chlorine atoms on the benzene (B151609) ring influences the electronic properties of the molecule, enhancing the reactivity of the carboxylic acid group and enabling a variety of chemical transformations.

The carbamyl group (also known as a carboxamide group) is another cornerstone of organic and medicinal chemistry. Its ability to form hydrogen bonds and its influence on the solubility and electronic nature of a molecule make it a common feature in many pharmaceuticals and other biologically active compounds. The synthesis of carbamates, ureas, and other related structures often involves carbamoyl (B1232498) intermediates. organic-chemistry.org

From an environmental perspective, the presence of multiple chlorine atoms on the aromatic ring places this compound within the class of halogenated organic compounds (HOCs). HOCs are of significant environmental interest due to their potential for persistence, bioaccumulation, and, in some cases, toxicity. nih.gov The degradation of such compounds in the environment is a key area of research, with studies often focusing on the microbial breakdown of related chlorinated benzoic acids. researchgate.netnih.gov The discharge of wastewater containing benzoic acid derivatives can impact aquatic ecosystems, and some halogenated derivatives are considered persistent organic pollutants. nih.gov

Structural Characteristics and Related Isomeric Forms within Halogenated Benzoic Acid Derivatives

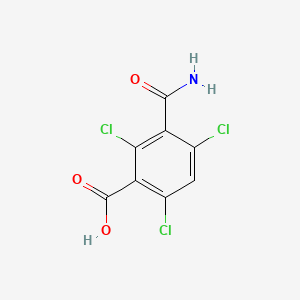

The defining feature of this compound is its unique substitution pattern on the benzene ring. The molecule possesses a carboxylic acid group and a carbamyl group, with three chlorine atoms occupying the remaining positions. This arrangement of functional groups and halogen atoms dictates the compound's chemical and physical properties.

| Property | Value |

| IUPAC Name | 3-Carbamoyl-2,4,6-trichlorobenzoic acid |

| Synonym | 2,4,6-trichloroisophthalamic acid molaid.com |

| CAS Number | 83871-85-6 nih.gov |

| Molecular Formula | C8H4Cl3NO3 nih.gov |

| Molecular Weight | 268.48 g/mol nih.gov |

| Structure | A benzene ring substituted with one carboxylic acid group, one carbamyl group at position 3, and three chlorine atoms at positions 2, 4, and 6. |

The study of halogenated benzoic acid derivatives is further complicated by the existence of numerous isomers. For trichlorobenzoic acids, there are six possible constitutional isomers, each with the chlorine atoms at different positions on the benzene ring. nih.gov Similarly, the introduction of a carbamyl group allows for various positional isomers of carbamoyl-trichlorobenzoic acid. For example, 3-carbamoyl-2,4,5-trichlorobenzoic acid is a known metabolite of the fungicide chlorothalonil (B1668833), highlighting how different isomeric forms can have distinct roles and origins. nih.govherts.ac.uk The specific placement of the substituents in this compound is expected to result in a unique set of spectroscopic and chemical characteristics that differentiate it from its isomers.

Research Trajectories and Knowledge Gaps Pertaining to this compound

Despite its formal identification and inclusion in chemical databases, there is a notable scarcity of dedicated research on this compound. This represents a significant knowledge gap in the scientific literature. The majority of available information is derived from general screenings or is related to its more well-studied parent compounds and isomers.

Future research trajectories for this compound could be multifaceted and highly valuable. A primary focus would be the development of a reliable and efficient synthetic route to produce the compound in quantities suitable for detailed study. While methods for synthesizing 2,4,6-trichlorobenzoic acid are documented, the selective introduction of a carbamyl group at the 3-position presents a synthetic challenge that needs to be addressed. google.comgoogle.com

Once synthesized, a thorough investigation of its chemical reactivity would be warranted. This could include exploring its potential as a monomer in polymer synthesis, as a ligand for metal complexes, or as a precursor for the synthesis of novel heterocyclic compounds. Its potential biological activity is another unexplored avenue. Given that many halogenated and carbamoyl-containing compounds exhibit biological effects, screening this compound for medicinal or agricultural applications could be a fruitful area of research.

Furthermore, understanding the environmental fate and potential toxicity of this compound is crucial, in line with the growing emphasis on green chemistry and environmental stewardship. youtube.com Studies on its biodegradability, potential for bioaccumulation, and effects on various organisms would provide essential data for assessing its environmental impact. The broader trend in organohalogen chemistry is moving towards the development of more sustainable and environmentally benign compounds and processes, and the study of compounds like this compound can contribute to this overarching goal. nih.gov

Structure

3D Structure

Properties

CAS No. |

83871-85-6 |

|---|---|

Molecular Formula |

C8H4Cl3NO3 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

3-carbamoyl-2,4,6-trichlorobenzoic acid |

InChI |

InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15) |

InChI Key |

CVLQXZRASAYAPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Chemistry of 3 Carbamyl 2,4,6 Trichlorobenzoic Acid

De Novo Synthesis Pathways for the Core Structure

The de novo synthesis of 3-carbamyl-2,4,6-trichlorobenzoic acid involves the systematic construction of the molecule from less complex, non-chlorinated or partially chlorinated aromatic precursors. This approach requires precise control over the introduction of each functional group to ensure the correct final arrangement.

Strategic Introduction of Chlorine Substituents

A plausible de novo strategy would commence with an aromatic system containing a directing group that facilitates the desired 2,4,6-trichlorination pattern. The powerful activating and ortho-, para-directing nature of an amino group makes aminobenzoic acid derivatives attractive starting points. For instance, the chlorination of an aminobenzoic acid could potentially lead to the desired polychlorinated core. However, the directing effects of both the amino and carboxyl groups, as well as their potential for side reactions under harsh chlorination conditions, must be carefully managed.

Another approach involves the chlorination of a precursor that already contains some of the required functional groups. The regiochemical outcome of electrophilic aromatic substitution reactions, such as chlorination, is dictated by the electronic nature of the substituents already present on the ring. The interplay of activating and deactivating groups is crucial for achieving the specific 2,4,6-trichloro substitution pattern.

Selective Carboxylation and Amidation Approaches

The introduction of the carboxyl and carbamyl groups requires selective functionalization methods. A potential route involves the use of a precursor that can be converted to both functionalities. For example, a dinitrile-substituted aromatic compound could undergo selective partial hydrolysis to yield a cyano-carboxamide, which could then be further hydrolyzed to the final product.

Alternatively, a precursor with a strategically placed functional group amenable to conversion to both the carboxyl and carbamyl moieties could be employed. For instance, a formyl group could be oxidized to a carboxylic acid, while another functional group on the ring is converted to the carbamyl group.

Regiochemical Control in Multi-Functionalized Aromatic Systems

Achieving the specific 1,2,3,4,6-pentasubstituted pattern of this compound is a significant challenge due to the complex interplay of directing effects. The carboxyl group is a meta-director, while the chlorine atoms are ortho-, para-directing, and the carbamyl group is also meta-directing.

One strategy to overcome these challenges is through the use of directed ortho-metalation (DoM). organic-chemistry.orgbaranlab.orgwikipedia.orgorganic-chemistry.orgnih.gov In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. This allows for the regioselective introduction of an electrophile. For instance, the carboxylate group of a pre-existing trichlorobenzoic acid could potentially direct the introduction of a functional group at the 3-position, which could then be converted to the carbamyl group.

Transformations from Precursor Compounds

An alternative to de novo synthesis is the derivatization of a pre-existing, highly chlorinated aromatic core. This approach leverages commercially available or readily synthesized starting materials that already possess the desired trichloro-substitution pattern.

Derivatization from 2,4,6-Trichlorobenzoic Acid Analogues

A logical and potentially more direct route to this compound involves the functionalization of 2,4,6-trichlorobenzoic acid. baranlab.orgorganic-chemistry.orgnih.govresearchgate.netgoogleapis.comgoogle.comgoogleapis.com This precursor already contains the correct chlorine substitution and the carboxylic acid group. The key challenge lies in the introduction of a carbamyl group at the 3-position of this highly deactivated ring.

Direct electrophilic substitution at the 3-position of 2,4,6-trichlorobenzoic acid is expected to be difficult due to the deactivating nature of the existing substituents. However, a multi-step sequence could be envisioned. For example, nitration of 2,4,6-trichlorobenzoic acid, if achievable at the 3-position, would yield 3-nitro-2,4,6-trichlorobenzoic acid. Subsequent reduction of the nitro group to an amino group would provide 3-amino-2,4,6-trichlorobenzoic acid. The amino group could then be converted to the carbamyl group through various methods, such as reaction with a cyanate (B1221674) or a multi-step process involving formation of a diazonium salt followed by cyanation and subsequent hydrolysis of the resulting nitrile.

A patent describing the production of cyanobenzoic acid derivatives mentions the synthesis of 3-cyano-2,4,5,6-tetrachlorobenzamide, a compound structurally similar to the target molecule. googleapis.com This suggests that a synthetic strategy involving a cyano-substituted intermediate could be viable. For instance, if 3-cyano-2,4,6-trichlorobenzoic acid could be synthesized, its partial hydrolysis could potentially yield the desired this compound.

Interconversion Pathways Involving Related Chlorinated Carboxylic Acid Derivatives

The synthesis of the target molecule could also be approached through the interconversion of other chlorinated and functionalized benzoic acid derivatives. The Sandmeyer reaction, a well-established method for converting aryl amines to a variety of functional groups via diazonium salts, offers a potential pathway. nih.govscirp.orgscirp.orgresearchgate.netwikipedia.org For example, one could envision a scenario starting with an aminodichlorobenzoic acid derivative. After the introduction of a third chlorine atom, a Sandmeyer reaction could be employed to introduce a cyano group, which could then be hydrolyzed to the carbamyl and carboxylic acid functionalities.

The following table summarizes a hypothetical multi-step synthesis starting from 2,4,6-trichlorobenzoic acid, highlighting the key transformations and the types of reagents that might be employed.

| Step | Starting Material | Transformation | Reagents and Conditions (Hypothetical) | Intermediate/Product |

| 1 | 2,4,6-Trichlorobenzoic acid | Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,4,6-trichlorobenzoic acid |

| 2 | 3-Nitro-2,4,6-trichlorobenzoic acid | Reduction | Fe/HCl or H₂/Pd-C | 3-Amino-2,4,6-trichlorobenzoic acid |

| 3 | 3-Amino-2,4,6-trichlorobenzoic acid | Diazotization | NaNO₂/HCl | 3-Carboxy-2,4,6-trichlorobenzenediazonium chloride |

| 4 | 3-Carboxy-2,4,6-trichlorobenzenediazonium chloride | Cyanation (Sandmeyer Reaction) | CuCN | 3-Cyano-2,4,6-trichlorobenzoic acid |

| 5 | 3-Cyano-2,4,6-trichlorobenzoic acid | Partial Hydrolysis | Controlled acid or base hydrolysis | This compound |

Synthesis of Analogues and Homologues of this compound

The generation of analogues and homologues of this compound involves strategic modifications to its core structure. These modifications can be broadly categorized into derivatization of the carbamyl group and extension of the carboxylic acid chain.

Derivatization of the Carbamyl Group

The primary route to analogues of this compound involves the formation of N-substituted derivatives of the carbamyl moiety. This is typically achieved by reacting the parent acid with a suitable amine in the presence of a coupling agent. Common coupling agents for direct amidation reactions include carbodiimides, phosphonium (B103445) salts, and uronium salts. numberanalytics.com

A general approach would first involve the synthesis of the foundational 2,4,6-trichlorobenzoic acid. Patented methods for this precursor often start from 1,3,5-trichlorobenzene, which undergoes a Friedel-Crafts acylation followed by an oxidation reaction. google.comrasayanjournal.co.in The resulting 2,4,6-trichlorobenzoic acid can then be subjected to amidation to introduce the carbamyl group.

To create N-substituted analogues, the carboxylic acid group is often activated first. A common method is the conversion to the highly reactive acid chloride, 2,4,6-trichlorobenzoyl chloride, also known as Yamaguchi's reagent, typically by treatment with thionyl chloride. wikipedia.orgwikipedia.org This acid chloride can then be reacted with a wide range of primary or secondary amines (R-NH2 or R2NH) to yield the corresponding N-alkyl or N-aryl-3-carbamoyl-2,4,6-trichlorobenzoic acid derivatives.

For instance, the synthesis of N-aryl derivatives can be achieved through transition-metal-free methods, reacting the parent compound with fluorinated oligophenylenes. rsc.org The following table outlines representative synthetic approaches for N-substituted analogues.

| Analogue Type | General Reaction | Reagents and Conditions |

| N-Alkyl Analogue | Amidation | 2,4,6-Trichlorobenzoyl chloride, primary/secondary alkyl amine, aprotic solvent. |

| N-Aryl Analogue | Amidation | 2,4,6-Trichlorobenzoyl chloride, primary/secondary aryl amine, aprotic solvent. |

| N-Aryl Analogue | Cross-coupling | 3-Carbamoyl-2,4,6-trichlorobenzoic acid, aryl halide, Palladium or Copper catalyst. numberanalytics.com |

Synthesis of Homologues

Homologation, the extension of a carbon chain by a single methylene (B1212753) (-CH2-) unit, offers a pathway to homologues of this compound. The most established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. wikipedia.orgorganic-chemistry.orgslideshare.net

This multi-step process begins with the conversion of the carboxylic acid to its corresponding acid chloride. wikipedia.org For this compound, this would first require protection of the carbamyl group to prevent side reactions. The resulting acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.org The crucial step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide, to generate a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid. organic-chemistry.org

Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane (B103560) are often employed. nrochemistry.com The Kowalski ester homologation presents another alternative that avoids the use of diazomethane altogether. wikipedia.org

The following table summarizes the key steps in the Arndt-Eistert homologation as it would apply to this compound.

| Step | Transformation | Key Reagents |

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl2) or oxalyl chloride |

| 2 | Diazoketone Formation | Diazomethane (CH2N2) or trimethylsilyldiazomethane |

| 3 | Wolff Rearrangement | Silver(I) oxide (Ag2O), heat, or light |

| 4 | Ketene Trapping | Water (H2O) |

Sustainable Synthesis Approaches and Process Optimization

Modern synthetic chemistry places a strong emphasis on sustainability and process efficiency. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied to minimize environmental impact and improve safety and scalability. numberanalytics.com

Green Chemistry in Synthesis

Sustainable approaches to the synthesis of aromatic amides, such as the target compound and its analogues, include enzymatic synthesis and microwave-assisted reactions.

Enzymatic Synthesis: Lipases and proteases are enzymes that can catalyze amidation reactions under mild, aqueous conditions. numberanalytics.comrsc.org This approach avoids the use of harsh reagents and organic solvents, leading to a significant reduction in waste. rsc.org The high selectivity of enzymes can also minimize the formation of byproducts. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.innih.govajrconline.org This technique is particularly effective for amidation reactions and can often be performed under solvent-free conditions, further enhancing its green credentials. nih.gov For instance, the hydrolysis of benzamide (B126) to benzoic acid, a related transformation, can be completed in minutes under microwave irradiation compared to an hour with conventional heating. rasayanjournal.co.in

Process Intensification and Optimization

Process intensification aims to develop smaller, more efficient, and safer chemical processes. A key technology in this area is the use of continuous flow reactors.

Process Optimization: The optimization of reaction conditions, such as temperature, reagent stoichiometry, and residence time in a flow reactor, is crucial for maximizing yield and minimizing waste. acs.org Bayesian optimization algorithms are increasingly being used in conjunction with automated flow chemistry systems to efficiently explore the reaction parameter space and identify optimal conditions. acs.org

The following table highlights key sustainable and process optimization strategies for the synthesis of this compound derivatives.

| Strategy | Technology/Method | Key Advantages |

| Sustainable Synthesis | Enzymatic Catalysis | Mild conditions, aqueous media, high selectivity, reduced waste. numberanalytics.comrsc.org |

| Sustainable Synthesis | Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free conditions. nih.govajrconline.orgnih.gov |

| Process Intensification | Continuous Flow Chemistry | Enhanced safety, precise control, easy scale-up, potential for telescoping reactions. nih.govacs.orgrsc.org |

| Process Optimization | Automated Flow Reactors with Bayesian Optimization | Efficient identification of optimal reaction conditions, reduced development time. acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Carbamyl 2,4,6 Trichlorobenzoic Acid

Reactivity of the Carboxyl Group

The carboxylic acid functionality, positioned between two bulky chlorine atoms at the ortho positions, experiences significant steric hindrance. This structural feature profoundly impacts its reactivity, often necessitating specific reagents and conditions to achieve desired transformations.

Esterification and Amidation Reactions

The direct esterification of sterically hindered benzoic acids, such as 3-Carbamyl-2,4,6-trichlorobenzoic acid, with alcohols under typical Fischer esterification conditions (acid catalysis) is generally inefficient. The steric crowding around the carboxyl group impedes the approach of the alcohol nucleophile. To overcome this, more potent activation methods are required.

One of the most effective methods for the esterification of sterically hindered carboxylic acids is the Yamaguchi esterification . libretexts.orgorganic-chemistry.orgsigmaaldrich.comdiva-portal.org This reaction involves the initial formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine, such as triethylamine. This mixed anhydride is a highly reactive acylating agent. Subsequent treatment with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the desired ester in high yield, even with bulky alcohols. libretexts.orgorganic-chemistry.orgsigmaaldrich.comdiva-portal.org The reaction proceeds through a highly reactive acylpyridinium intermediate, which is readily attacked by the alcohol. organic-chemistry.org

Table 1: Reagents for Esterification of Sterically Hindered Benzoic Acids

| Reagent/Method | Description | Key Features |

| Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) | Forms a mixed anhydride with the carboxylic acid, which is then reacted with an alcohol in the presence of DMAP. libretexts.orgorganic-chemistry.orgsigmaaldrich.comdiva-portal.org | High yields, mild reaction conditions, suitable for a wide range of alcohols. |

| Carbodiimides (e.g., DCC, EDC) | Activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the alcohol. fishersci.co.uk | Commonly used in peptide synthesis, can be prone to racemization if chiral centers are present. fishersci.co.uk |

| Trichloroacetimidates | Formed from the alcohol and trichloroacetonitrile, these reagents can esterify carboxylic acids under mild, neutral conditions via a symbiotic activation pathway. nih.gov | Avoids the use of strong acids or bases, suitable for sensitive substrates. nih.gov |

Similarly, the formation of amides from this compound requires activation of the carboxyl group. Direct condensation with an amine is generally not feasible due to the low reactivity of the hindered carboxyl group and the potential for acid-base side reactions. fishersci.co.uk The use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate amide bond formation by generating a highly reactive activated ester. fishersci.co.uk Alternatively, conversion of the carboxylic acid to the corresponding acid chloride, for instance by using thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate that readily reacts with amines to form the desired amide. fishersci.co.uk

Decarboxylation Pathways

The decarboxylation of benzoic acids is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms in this compound, generally make the aromatic ring less susceptible to electrophilic attack, which is a key step in some decarboxylation mechanisms. However, under forcing conditions, such as high temperatures, decarboxylation can occur. nih.gov

For halogenated aromatic carboxylic acids, heating with water at temperatures ranging from 80 to 180°C can induce decarboxylation. nih.gov The presence of an additional acid can facilitate the reaction at lower temperatures. nih.gov The mechanism for the thermal decarboxylation of chlorobenzoic acids in acidic solvents is suggested to proceed via an S_E2 (bimolecular electrophilic substitution) pathway, involving the replacement of the carboxyl group by a proton.

Another pathway for decarboxylation is radical-mediated. For instance, the oxidative decarboxylation of benzoic acid can be induced by peroxyl radicals. google.com This process is dependent on temperature and the concentration of the radical initiator. google.com Given the polychlorinated nature of this compound, its decarboxylation likely requires forcing conditions, and the specific pathway would depend on the reaction environment (e.g., acidic, basic, or radical conditions).

Reactivity of the Carbamyl Moiety

The carbamyl (amide) group is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electronic nature of the aromatic ring to which it is attached.

Hydrolysis and Amide Functional Group Transformations

The hydrolysis of the carbamyl group in this compound to the corresponding carboxylic acid (ultimately yielding 2,4,6-trichlorobenzene-1,3-dicarboxylic acid) and ammonia (B1221849) can be achieved under either acidic or basic conditions. The mechanism of amide hydrolysis typically involves nucleophilic acyl substitution. nih.gov

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid. The hydrolysis of substituted N-trimethylammoniobenzamides in concentrated sulfuric acid has been shown to proceed via a unimolecular decomposition of the N-protonated substrate. fishersci.co.uk

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion, which is subsequently protonated by the newly formed carboxylic acid. The rate of alkaline hydrolysis of benzamides is influenced by the substituents on the aromatic ring. google.com Electron-withdrawing groups, such as the chlorine atoms and the additional carboxyl group on the ring of the target molecule, are expected to facilitate this reaction by stabilizing the negative charge in the transition state.

Dehydration and Nitrile Formation Reactions

The dehydration of a primary amide to a nitrile is a common transformation, typically achieved using strong dehydrating agents. For this compound, this reaction would yield 3-Cyano-2,4,6-trichlorobenzoic acid. Common reagents used for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.

The mechanism of dehydration generally involves the activation of the amide oxygen, making it a better leaving group. For example, with thionyl chloride, an intermediate is formed which then eliminates sulfur dioxide and hydrogen chloride to give the nitrile. The presence of electron-withdrawing groups on the aromatic ring can influence the reaction conditions required for dehydration. Studies on the hydrolysis of para-substituted benzonitriles have shown that these compounds can be hydrolyzed back to the corresponding benzoic acids via benzamide (B126) intermediates, indicating the reversibility of the transformation under certain conditions. google.com

Aromatic Ring Transformations

Conversely, the high degree of halogenation and the presence of electron-withdrawing groups make the aromatic ring susceptible to nucleophilic aromatic substitution (S_NAr) . In this type of reaction, a nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a chloride ion. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. For this compound, the chlorine atoms are the leaving groups, and their displacement by nucleophiles would be a potential pathway for further functionalization of the aromatic ring. The rate of such reactions is significantly enhanced by the presence of multiple electron-withdrawing substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Chlorinated Benzene (B151609) Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strongly electron-withdrawing chlorine atoms, a carboxylic acid group, and a carbamyl group. doubtnut.comquora.com The carboxyl and carbamyl groups are meta-directing, while the chlorine atoms are ortho, para-directing. doubtnut.comquora.com However, the overwhelming deactivating effect of these substituents makes electrophilic substitution reactions highly unlikely under standard conditions.

Conversely, the significant electron deficiency of the aromatic ring should render it susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org The chlorine atoms, particularly those at the 2- and 6-positions (ortho to the deactivating carboxyl and carbamyl groups), would be the most probable sites for nucleophilic attack. This is because the negative charge of the Meisenheimer complex intermediate can be effectively stabilized by the adjacent electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgyoutube.com While plausible, specific studies demonstrating this reactivity for this compound have not been documented.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a common reaction for polychlorinated aromatic compounds, often investigated for environmental remediation purposes. wikipedia.orgnih.gov This process involves the replacement of a chlorine atom with a hydrogen atom and can be initiated by various reducing agents, including chemical reductants and microbial enzymes. nih.govmsu.edunih.gov For chlorinated benzoic acids, the ease of dehalogenation is influenced by the position and number of chlorine atoms, as well as the presence of other substituents. nih.gov It is conceivable that this compound can undergo reductive dehalogenation, likely proceeding in a stepwise manner. However, the specific mechanisms, regioselectivity, and reaction conditions for this compound remain uninvestigated.

Radical Reaction Pathways and Their Characterization

The reaction of aromatic compounds with radicals, such as hydroxyl radicals, is a known degradation pathway. rsc.orgresearchgate.net For benzoic acid, this typically involves the addition of the radical to the aromatic ring, forming hydroxylated derivatives. rsc.orgresearchgate.netresearchgate.net The presence of multiple electron-withdrawing groups on the ring of this compound would influence the position of radical attack. Computational studies on benzoic acid suggest a preference for addition at the meta and para positions. rsc.org Additionally, under certain conditions, radical-induced decarboxylation of benzoic acids can occur. rsc.org However, no specific research has been published characterizing the radical reaction pathways for this compound.

Kinetics and Thermodynamics of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the current body of scientific literature. While thermodynamic data for simpler chlorobenzoic acids have been reported, these values cannot be directly extrapolated to the more complex structure of this compound due to the significant electronic and steric influences of the additional substituents. nih.govnist.gov The rates of potential reactions, such as nucleophilic substitution or reductive dehalogenation, would be highly dependent on the specific reactants and conditions, and no such studies have been performed.

Data Tables

Due to the lack of specific experimental data for this compound, no data tables can be generated.

Advanced Spectroscopic and Chromatographic Characterization of 3 Carbamyl 2,4,6 Trichlorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Carbamyl-2,4,6-trichlorobenzoic acid, both ¹H and ¹³C NMR would provide critical information regarding the substitution pattern of the benzene (B151609) ring.

In ¹³C NMR, the spectrum of 2,4,6-trichlorobenzoic acid displays signals for the carboxyl carbon, the three chlorine-substituted carbons, and the two proton-bearing carbons. For this compound, the introduction of the carbamyl group would lead to a more complex spectrum with distinct signals for all eight carbon atoms. The chemical shifts would be influenced by the electronic effects of the chlorine, carboxylic acid, and carbamyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.5 - 7.8 | s |

| -COOH | 12.0 - 13.0 | br s |

Note: Predicted values are based on the analysis of similar structures and known substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 135 - 140 |

| C-3 | 138 - 142 |

| C-4 | 132 - 137 |

| C-5 | 128 - 132 |

| C-6 | 134 - 139 |

| -COOH | 165 - 170 |

Note: Predicted values are based on the analysis of similar structures and known substituent effects.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution measurement of the monoisotopic mass of these ions would allow for the confirmation of the molecular formula, C₈H₄Cl₃NO₃. The characteristic isotopic pattern of the three chlorine atoms would be a key feature in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

GC-MS requires the analyte to be volatile and thermally stable. Due to the presence of the polar carboxylic acid and carbamyl functional groups, this compound is not suitable for direct GC-MS analysis. Derivatization is necessary to increase its volatility. A common approach is esterification of the carboxylic acid (e.g., to its methyl ester) and silylation of the carbamyl group. The resulting derivative can then be analyzed by GC-MS, providing a characteristic retention time and mass spectrum. For instance, the use of 2,4,6-trichlorobenzoyl chloride has been reported as a highly efficient regioselective esterification reagent for the GC-MS analysis of hydroxycarboxylic acids. nih.gov A similar strategy could be adapted for this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Isomeric Structures

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isomers, such as this compound and its isomer 3-Carbamyl-2,4,5-trichlorobenzoic acid. nist.gov In an MS/MS experiment, the precursor ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. The fragmentation patterns of the two isomers would be expected to differ due to the different positions of the chlorine atoms, leading to unique sets of product ions. This allows for the unambiguous identification of each isomer. For other chlorinated benzoic acids, LC-MS/MS has proven to be a robust and highly selective method for analysis. wikipedia.org

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Remarks |

|---|---|---|

| [M+H]⁺ | 267.9331 | Protonated molecule, shows characteristic chlorine isotope pattern |

| [M-H]⁻ | 265.9175 | Deprotonated molecule, shows characteristic chlorine isotope pattern |

Note: Predicted m/z values are for the monoisotopic mass.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretches of the primary amide (two bands around 3400 and 3200 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹), and the N-H bend of the amide (Amide II band, around 1600 cm⁻¹). The C-Cl stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

The Raman spectrum would also show these characteristic vibrations, although the relative intensities may differ. For example, the symmetric C-Cl stretching modes and the aromatic ring breathing modes are often strong in the Raman spectrum. The NIST WebBook provides IR and mass spectra for the related 2,4,6-trichlorobenzoic acid, which can serve as a reference. wikipedia.orgsigmaaldrich.com

Table 4: Predicted Key IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid) | 2800 - 3300 (broad) | IR |

| N-H stretch (amide) | 3150 - 3500 | IR, Raman |

| C=O stretch (carboxylic acid) | 1700 - 1725 | IR, Raman |

| C=O stretch (amide I) | 1640 - 1680 | IR, Raman |

| N-H bend (amide II) | 1590 - 1620 | IR |

Note: Predicted values are based on typical functional group absorption regions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), the crystal structure of 2,4,6-trichlorobenzoic acid is known.

For this compound, the presence of both a carboxylic acid and a primary amide group would lead to a rich network of hydrogen bonds in the solid state. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the primary amide has two donor sites (N-H) and one acceptor site (C=O). These interactions would play a crucial role in determining the crystal packing. It is expected that the molecules would form dimers or extended chains through hydrogen bonding interactions between the carboxylic acid and amide functional groups. The precise arrangement would also be influenced by steric effects from the three chlorine atoms on the aromatic ring.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorobenzoic acid |

| 3-Carbamyl-2,4,5-trichlorobenzoic acid |

| 2,4,6-trichlorobenzoyl chloride |

Chromatographic Separations and Purity Profiling

Chromatographic techniques are indispensable for the separation and purity assessment of this compound from reaction mixtures, starting materials, and potential byproducts. The selection of an appropriate chromatographic method is contingent on the specific analytical goal, whether it be quantitative analysis, purity profiling, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analytical determination of this compound. Reversed-phase HPLC is a commonly employed mode for such analyses, leveraging the hydrophobicity of the analyte.

Developing an optimized HPLC method involves a systematic evaluation of several key parameters to achieve adequate resolution, sensitivity, and analysis time. For this compound, a molecule possessing both a carboxylic acid and a carbamyl group, careful selection of the stationary phase, mobile phase composition, and detector wavelength is critical.

Stationary Phase Selection: A C18 column is a conventional and often effective choice for the separation of nonpolar to moderately polar compounds. However, for highly polar or ionizable analytes, alternative stationary phases such as mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can offer superior retention and selectivity. helixchrom.comsielc.com For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide alternative selectivity through π-π interactions with the aromatic ring of the analyte.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous component is a crucial parameter for controlling the retention of ionizable compounds like this compound. nih.gov Operating at a pH below the pKa of the carboxylic acid group (typically around 2-4) will suppress its ionization, leading to increased retention on a reversed-phase column. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common practice to ensure consistent ionization state and improve peak shape. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating compounds with a wide range of polarities that may be present as impurities.

Detection: UV detection is the most common method for the analysis of aromatic compounds. The wavelength of maximum absorbance for this compound should be determined by acquiring a UV spectrum. Aromatic compounds typically exhibit strong absorbance in the range of 200-300 nm. For structurally similar compounds like parabens, detection is often performed at 254 nm. nih.gov

A proposed starting point for an optimized HPLC method is detailed in the interactive table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid group, enhancing retention and improving peak shape. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 30% B to 90% B over 20 minutes | To elute a potential range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This table presents a hypothetical optimized HPLC method for this compound based on established principles for similar compounds. Actual conditions may require further optimization.

For applications requiring high-purity this compound, such as for use as a reference standard or in further chemical synthesis, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect fractions of the purified compound.

The principles of method development for preparative chromatography are similar to those for analytical HPLC, with the primary difference being the scale of the separation. Larger columns with larger particle sizes are used to accommodate higher sample loads. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities.

A common strategy involves developing an optimized analytical method first and then scaling it up for preparative purposes. The mobile phase composition and selectivity are kept consistent, while the flow rate and sample load are increased proportionally to the column dimensions. Techniques such as medium-pressure liquid chromatography (MPLC) can be used as an initial purification step to remove major impurities before final polishing by preparative HPLC. nih.gov

A potential preparative HPLC method is outlined in the interactive table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 21.2 mm, 10 µm | Larger diameter and particle size for increased sample loading capacity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier, making it easier to remove from the collected fractions. |

| Mobile Phase B | Acetonitrile | A common and effective organic solvent. |

| Elution Mode | Isocratic or Step Gradient | To simplify the process and allow for the collection of a pure, continuous fraction of the target compound. |

| Flow Rate | 20 mL/min | Scaled up from the analytical method to maintain linear velocity. |

| Sample Loading | Dependent on solubility and resolution | Determined empirically to maximize yield per injection without compromising purity. |

| Detection | UV at a higher wavelength (e.g., 280 nm) | To avoid detector saturation at high concentrations. |

| Fraction Collection | Triggered by UV signal | Automated collection of the peak corresponding to the target compound. |

This table outlines a hypothetical preparative HPLC method for the isolation of this compound, based on standard scaling principles from an analytical method. The specific conditions would need to be optimized based on the impurity profile of the crude material.

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analytical separation of charged species. Given that this compound possesses a carboxylic acid group, it is an excellent candidate for analysis by CE, particularly in the anionic form at appropriate pH values.

In CE, separation is achieved based on the differential migration of ions in an electric field within a narrow capillary. The technique offers advantages such as high resolution, short analysis times, and minimal sample and solvent consumption. mdpi.com

Method Development Considerations: The key parameters to optimize in a CE method include the background electrolyte (BGE) composition and pH, the applied voltage, and the detection method. The BGE's pH will determine the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). For an anionic analyte like the deprotonated form of this compound, a buffer with a pH above its pKa would be used. The separation voltage influences the migration speed and efficiency, with higher voltages generally leading to faster separations but also potentially causing Joule heating.

A potential starting point for a capillary zone electrophoresis (CZE) method is presented in the interactive table below.

| Parameter | Suggested Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CZE. |

| Background Electrolyte (BGE) | 25 mM Sodium borate (B1201080) buffer, pH 9.2 | A common buffer system that will ensure the carboxylic acid is deprotonated and provides a stable EOF. |

| Applied Voltage | 20 kV | A typical voltage to achieve efficient separation. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A reproducible method for introducing the sample into the capillary. |

| Temperature | 25 °C | Controlled temperature for reproducible migration times. |

| Detection | UV at 214 nm | A common wavelength for detection in CE, where many compounds exhibit absorbance. |

This table provides a hypothetical CZE method for the analysis of this compound. Method optimization would be necessary to achieve the desired separation from any impurities.

Computational Chemistry and Molecular Modeling of 3 Carbamyl 2,4,6 Trichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of 3-Carbamyl-2,4,6-trichlorobenzoic acid, offering a detailed picture of its three-dimensional structure and electron distribution.

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of substituted benzoic acids due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, commonly employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and predict its ground state properties. rsc.orgnih.gov

These calculations reveal the spatial arrangement of the atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's conformation. Of particular interest is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent carbamyl group, a phenomenon observed in other ortho-substituted benzoic acids. rsc.org The planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and carbamyl groups relative to it are key determinants of the molecule's electronic properties.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: These are representative values based on calculations of similar substituted benzoic acids and are presented for illustrative purposes.)

| Property | Predicted Value | Method/Basis Set |

| Dipole Moment (μ) | ~3.5 - 5.0 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ -1.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 5.7 eV | B3LYP/6-311+G(d,p) |

| Ionization Potential | ~ 7.5 eV | B3LYP/6-311+G(d,p) |

| Electron Affinity | ~ 1.8 eV | B3LYP/6-311+G(d,p) |

For situations demanding higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. nih.gov While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energetic and geometric data.

High-accuracy calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are dominant. For this compound, ab initio methods could be used to refine the geometry of the ground state and various conformers, providing a more accurate potential energy surface. This is especially important for resolving small energy differences between conformers, such as those arising from the rotation of the carbamyl and carboxylic acid groups. These methods are also the gold standard for calculating interaction energies in molecular complexes, which is relevant for predicting intermolecular reaction pathways. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.

The structure of this compound allows for several potential intramolecular transformations. A key process to investigate is the rotational barrier of the C-N bond in the carbamyl group and the C-C bond connecting the carboxylic acid to the phenyl ring. By mapping the potential energy surface as a function of the relevant dihedral angles, the energy barriers for these rotations can be calculated.

Another significant intramolecular process is the potential for proton transfer from the carboxylic acid group to the carbamyl oxygen or nitrogen. Computational methods can model the reaction pathway for such a transfer, locating the transition state structure and calculating the associated activation energy. This provides insight into the likelihood of tautomerization under various conditions. Studies on related ortho-substituted benzoic acids have shown that strong intramolecular hydrogen bonds significantly influence their acidity and structure, a factor that would be critical in the analysis of this molecule. rsc.org

The reactivity of this compound with other chemical species can be extensively modeled. For instance, its reaction as an acid involves deprotonation. The gas-phase acidity can be calculated and compared with other substituted benzoic acids to understand the combined electronic effect of the chloro and carbamyl substituents. mdpi.com

Furthermore, its role in reactions like esterification can be computationally explored. For example, the related compound 2,4,6-trichlorobenzoyl chloride is a key reagent in the Yamaguchi esterification. wikipedia.org Computational modeling could predict the energetics of converting this compound to its corresponding acid chloride and its subsequent reaction with an alcohol. This involves locating the transition states for each step of the reaction mechanism, providing a detailed, atomistic understanding of the process. The interaction with a base or a catalyst can also be modeled to understand how these species facilitate the reaction. nih.gov

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Simulating spectroscopic data is a vital function of computational chemistry, as it allows for direct comparison with experimental results, aiding in structure verification and spectral assignment.

Nuclear Magnetic Resonance (NMR): Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when scaled and compared to experimental spectra, help in the unambiguous assignment of each peak to a specific nucleus in the molecule. The calculations can also reveal how conformational changes or intramolecular hydrogen bonding might influence the chemical shifts of the protons and carbons.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). nih.gov These calculations yield the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. The analysis can identify the nature of the electronic transitions, such as n→π* or π→π*, providing insight into how the chromophores within the molecule contribute to its absorption of light.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on calculations of similar molecules and are presented for illustrative purposes.)

| Spectrum | Feature | Predicted Value/Range (Theoretical) |

| ¹³C NMR | Carbonyl Carbon (Carboxylic Acid) | 165-170 ppm |

| ¹³C NMR | Carbonyl Carbon (Carbamyl) | 168-173 ppm |

| ¹H NMR | Aromatic Proton | 7.5-8.0 ppm |

| ¹H NMR | Carboxylic Acid Proton | 11-13 ppm (may be broad or exchanging) |

| IR | O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O Stretch (Carboxylic Acid) | ~1700-1720 cm⁻¹ |

| IR | C=O Stretch (Carbamyl) | ~1660-1680 cm⁻¹ |

| UV-Vis | λ_max (π→π* transition) | ~280-300 nm |

Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a solvent, exploring its conformational flexibility and its interactions with surrounding solvent molecules. Such studies are crucial for understanding its solubility, aggregation behavior, and availability for chemical reactions.

MD simulations of substituted benzoic acids are typically performed using force fields like the General Amber Force Field (GAFF), which parameterizes the interactions between atoms. ucl.ac.uk The molecule is placed in a simulation box filled with an explicit solvent, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform, to mimic solution-phase conditions. The simulation then calculates the trajectory of each atom over a period, often on the scale of nanoseconds to microseconds.

Detailed analysis of these trajectories for this compound would focus on several key aspects:

Conformational Preferences: The molecule possesses two key rotatable bonds: the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the carbamyl group. The simulations would track the dihedral angles of these bonds to identify the most stable conformations in different solvents. The steric hindrance from the ortho-chlorine atoms and potential intramolecular hydrogen bonding between the carbamyl and carboxylic acid groups are expected to significantly influence these preferences.

Solvent Interactions: The simulations quantify the interactions between the solute and solvent. The polar carboxylic acid and carbamyl groups are expected to form strong hydrogen bonds with protic or polar aprotic solvents like water and DMSO. ucl.ac.ukacs.org In apolar solvents like toluene, the molecule would be more likely to engage in self-association, forming hydrogen-bonded dimers. acs.orgbohrium.com

Self-Association: Analysis of the simulations can identify the propensity of this compound molecules to associate with each other. acs.org This can occur through hydrogen bonding between the carboxylic acid moieties to form dimers or through π-π stacking of the aromatic rings. The balance between solute-solvent and solute-solute interactions dictates the extent of aggregation. ucl.ac.uk

Hypothetical Research Findings:

A hypothetical MD simulation study of this compound in two different solvents, water and toluene, could yield the following illustrative data regarding the dihedral angle (τ) of the carboxylic acid group relative to the plane of the benzene ring.

| Solvent | Mean Dihedral Angle (τ) | Standard Deviation | Most Populated Conformation Range |

|---|---|---|---|

| Water | 45.2° | ± 15.5° | 30° - 60° |

| Toluene | 65.8° | ± 10.2° | 55° - 75° |

This hypothetical data suggests that in water, the molecule adopts a more planar conformation to maximize hydrogen bonding with the solvent, while in the less polar toluene, steric hindrance from the ortho-chlorine atom dominates, leading to a more twisted conformation.

Predictive Models for Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. actascientific.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. niscpr.res.in For this compound, the electron-withdrawing nature of the three chlorine atoms, the carboxylic acid, and the carbamyl groups is expected to lower the energies of both the HOMO and LUMO and affect the energy gap. rsc.org

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idresearchgate.net It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups and the nitrogen of the carbamyl group. actascientific.comresearchgate.net Positive potentials would likely be found near the acidic hydrogen of the carboxyl group and potentially a "σ-hole" on the chlorine atoms, which can lead to halogen bonding. researchgate.netrsc.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. actascientific.com These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron flow from the environment.

Hypothetical Research Findings:

A DFT study (e.g., at the B3LYP/6-311G level of theory) on this compound could produce the following predictive reactivity data. actascientific.comnih.gov

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.52 | Moderate electron-donating ability |

| ELUMO | -2.89 | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.63 | High kinetic stability, moderate reactivity |

| Electronegativity (χ) | 5.21 | High tendency to attract electrons |

| Chemical Hardness (η) | 2.32 | Relatively resistant to deformation |

These hypothetical results suggest that the extensive substitution with electron-withdrawing groups makes the molecule a strong electrophile with high kinetic stability. The MEP map would further pinpoint the most likely sites for reaction, such as nucleophilic attack at the carbonyl carbon of the carboxylic acid or electrophilic interaction with the oxygen atoms. Such models are fundamental for predicting how this compound will behave in complex chemical environments and for designing new synthetic pathways.

Environmental Transformation and Biotransformation Pathways of 3 Carbamyl 2,4,6 Trichlorobenzoic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of a chemical compound in the environment is governed by its interaction with physical and chemical factors such as sunlight, water, and reactive oxygen species. For 3-Carbamyl-2,4,6-trichlorobenzoic acid, specific experimental data on these processes are scarce in publicly available scientific literature. However, the general principles of abiotic degradation for structurally related compounds, such as other chlorinated benzoic acids, can provide a framework for potential transformation pathways.

Photochemical Transformation under Simulated Environmental Conditions

Direct photochemical transformation, or photolysis, involves the degradation of a molecule upon the absorption of light energy. For many aromatic compounds, this is a significant degradation pathway in sunlit surface waters and on terrestrial surfaces.

Specific laboratory or field data detailing the photochemical transformation of this compound under simulated environmental conditions are not readily found in the reviewed scientific literature. Research on other chlorinated aromatic compounds suggests that photolysis can proceed through mechanisms such as reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, or through reactions with photochemically generated reactive species like hydroxyl radicals. For instance, studies on other chlorobenzoic acids have demonstrated their potential for photodegradation in aquatic systems. acs.org

Table 1: Photochemical Transformation Data for this compound

| Parameter | Value | Conditions | Reference |

| Photolysis Half-life | Data not available | Not applicable | |

| Primary Photoproducts | Data not available | Not applicable |

Hydrolysis and Stability in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts. The stability of the amide and carboxylic acid functional groups, as well as the carbon-chlorine bonds on the aromatic ring of this compound, will determine its persistence in aquatic environments.

There is a lack of specific experimental data on the hydrolysis rates and stability of this compound in aquatic systems. Studies on the hydrolysis of other substituted benzamides and benzoic acid esters indicate that the rates can vary significantly depending on the nature and position of the substituents on the benzene (B151609) ring. rsc.orgcas.czresearchgate.net Generally, the hydrolysis of a carbamyl group to a carboxylic acid and ammonia (B1221849), and the potential for hydrolysis of the chlorine substituents under specific conditions, would be the expected pathways.

Table 2: Hydrolysis and Stability Data for this compound

| pH | Temperature (°C) | Half-life | Reference |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available |

Oxidative Degradation Processes

Oxidative degradation in the environment is often mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are formed through various photochemical and biological processes. These radicals can react with a wide range of organic contaminants, leading to their transformation.

Specific studies detailing the oxidative degradation of this compound by ROS are not available in the reviewed literature. Research on the electrochemical oxidation of other chlorinated benzoic acids, such as 2,4-dichlorobenzoic acid, has shown that these compounds can be degraded through processes that involve dechlorination and the opening of the aromatic ring. electrochemsci.org It is plausible that this compound could undergo similar oxidative transformations in environments where sufficient concentrations of ROS are present.

Biotic Transformation and Microbial Metabolism

The biodegradation of organic compounds by microorganisms is a critical process in their environmental fate. The structure of this compound, with its chlorinated aromatic ring, suggests that it may be subject to microbial metabolism under both aerobic and anaerobic conditions.

Aerobic Biodegradation Pathways in Soil and Water Microcosms

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of aromatic compounds. This can involve hydroxylation of the aromatic ring, which can lead to ring cleavage and subsequent metabolism.

Direct evidence and detailed pathways for the aerobic biodegradation of this compound in soil and water are not well-documented in the scientific literature. However, numerous studies have investigated the aerobic degradation of other chlorobenzoic acids. For example, strains of Pseudomonas and Alcaligenes have been shown to degrade various monochlorinated and dichlorinated benzoic acids. nih.govnih.govjbarbiomed.com The typical aerobic pathway involves dioxygenase-catalyzed hydroxylation to form a chlorocatechol, followed by ring cleavage. The presence of multiple chlorine atoms and the carbamyl group on this compound may influence its susceptibility to and the specific pathway of microbial attack.

Table 3: Aerobic Biodegradation of this compound

| Microbial Species | Environment | Transformation Products | Degradation Rate | Reference |

| Data not available | Soil | Data not available | Data not available | |

| Data not available | Water | Data not available | Data not available |

Anaerobic Transformation under Reducing Conditions

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors for their respiration. For chlorinated aromatic compounds, a common anaerobic transformation is reductive dechlorination, where a chlorine substituent is removed and replaced by a hydrogen atom.

There is no specific information in the reviewed literature concerning the anaerobic transformation of this compound. However, research on other polychlorinated benzoic acids has demonstrated that they can be reductively dechlorinated under various anaerobic conditions, such as in sediments and by denitrifying bacteria. nih.govnih.gov The position of the chlorine atoms on the aromatic ring can significantly affect the rate and regioselectivity of reductive dechlorination. It is conceivable that this compound could undergo sequential reductive dechlorination under suitable anaerobic conditions.

Table 4: Anaerobic Transformation of this compound

| Condition | Electron Acceptor | Transformation Products | Rate | Reference |

| Data not available | Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available | Data not available |

Identification of Microbial Metabolites and Transformation Products

Direct scientific studies identifying the specific microbial metabolites and transformation products of this compound are not available in current literature. However, the metabolic pathways of structurally similar compounds, such as other chlorinated benzoic acids and phenols, have been extensively studied and can provide insights into potential degradation routes.

For instance, the degradation of chlorinated aromatic compounds often proceeds through hydroxylation and dechlorination steps. The white-rot fungus Phanerochaete chrysosporium is known to mineralize 2,4,6-trichlorophenol. nih.govnih.gov The degradation pathway involves an initial oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone, followed by reduction to 2,6-dichloro-1,4-dihydroxybenzene. nih.govnih.gov Subsequent reductive dechlorination steps yield less chlorinated hydroquinones, eventually leading to ring cleavage. nih.govnih.gov It is plausible that a similar enzymatic machinery could act on this compound, initiating degradation through either the removal of a chlorine atom or modification of the carboxyl or carbamyl groups.

In bacteria, the degradation of chlorobenzoates is well-documented. For example, 3-chlorobenzoate (B1228886) (3-CBA) is often metabolized via a chlorocatechol pathway. chemicalbook.com This involves the dioxygenase-catalyzed formation of a chlorocatechol, which then undergoes ring cleavage. chemicalbook.com Given the structure of this compound, it is conceivable that microbial action could lead to the formation of various hydroxylated and dechlorinated intermediates. However, without specific studies, the exact metabolites remain hypothetical.

Table 1: Potential, Hypothetical Transformation Products of this compound Based on Related Compound Degradation

| Potential Product Name | Precursor Compound Class | Potential Transformation Pathway |

|---|---|---|

| Dichloro-carbamyl-hydroxybenzoic acids | Chlorinated Benzoic Acid | Hydroxylation |

| Trichlorobenzamide | Chlorinated Benzoic Acid | Decarboxylation |

| Dichloro-carbamyl-benzoic acids | Chlorinated Benzoic Acid | Reductive Dechlorination |

Note: This table is illustrative and based on degradation pathways of analogous compounds. These specific products have not been empirically identified from the degradation of this compound.

Characterization of Microbial Strains Involved in Degradation

As with its metabolites, no microbial strains have been specifically isolated and characterized for their ability to degrade this compound. However, a wide range of microorganisms have been identified that can degrade structurally related chlorinated aromatic compounds. These organisms provide a starting point for understanding the types of microbes that might be capable of transforming this compound.

Bacteria from the genera Pseudomonas, Alcaligenes, and Acinetobacter have been shown to metabolize various chlorobenzoic acid isomers. asm.org For example, Alcaligenes sp. Y42 can metabolize 2,4,6-trichlorobiphenyl (B164858) to a trichlorobenzoic acid. asm.org Studies on 3-chlorobenzoate have identified strains of Caballeronia, Paraburkholderia, and Cupriavidus capable of utilizing it as a sole carbon source. chemicalbook.com

Fungi, particularly white-rot fungi, are also known for their ability to degrade a broad range of recalcitrant organic pollutants. Phanerochaete chrysosporium has been extensively studied for its degradation of chlorinated phenols, such as 2,4,6-trichlorophenol, through the action of its non-specific lignin-modifying enzymes like lignin (B12514952) peroxidase and manganese peroxidase. nih.govnih.gov

Table 2: Genera of Microorganisms with Potential for Degrading this compound Based on Their Activity Towards Related Compounds

| Microbial Genus | Degraded Compound(s) | Type of Microorganism |

|---|---|---|

| Pseudomonas | 3-chlorobenzoic acid, 2,4,6-trichlorophenol | Bacterium |

| Alcaligenes | Polychlorinated biphenyls (PCBs) | Bacterium |

| Acinetobacter | Polychlorinated biphenyls (PCBs) | Bacterium |

| Cupriavidus | 3-chlorobenzoic acid | Bacterium |

Note: These genera have not been confirmed to degrade this compound.

Formation as a Metabolite of Agrochemicals

A thorough review of the scientific literature and regulatory documents reveals that this compound is not a known metabolite of the widely used fungicide chlorothalonil (B1668833). Instead, its isomer, 3-Carbamyl-2,4,5-trichlorobenzoic acid (also known by the code SDS 46851 or R611965), is a well-documented metabolite of chlorothalonil found in soil. nih.govfao.orgherts.ac.uk

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) degrades in the environment through various pathways, including microbial action. nih.gov One of the key transformation pathways in soil involves the hydrolysis of one of the nitrile groups to a carbamyl group and the other to a carboxylic acid group, along with dechlorination, leading to the formation of 3-Carbamyl-2,4,5-trichlorobenzoic acid. fao.org This metabolite is considered in the environmental risk assessment of chlorothalonil. bohrium.com The consistent identification of the 2,4,5-isomer in numerous studies confirms its relevance as a genuine environmental transformation product of chlorothalonil. nih.govfao.org

While no direct comparative studies involving this compound have been found, research on other chlorinated benzoic acid isomers demonstrates that the position of chlorine atoms significantly influences the rate and pathway of microbial degradation.

For example, a study on the photocatalytic degradation of monochlorobenzoic acid isomers showed the following order of reactivity: 4-CBA > 2-CBA > 3-CBA. bohrium.com In the context of microbial metabolism of polychlorinated biphenyls (PCBs), the substitution pattern dictates the susceptibility to degradation and the types of metabolites formed. asm.org For instance, PCBs with chlorine atoms at the 2,3-position of one ring were metabolized differently than those with other substitution patterns, often leading to the accumulation of chlorobenzoic acids. asm.org

These findings underscore that even a small change in the position of a substituent on the aromatic ring can have a profound impact on the molecule's environmental fate. Therefore, one cannot simply extrapolate the behavior of the 2,4,5-isomer of carbamyl-trichlorobenzoic acid to the 2,4,6-isomer. The steric hindrance and electronic effects of the chlorine atoms in the 2,4,6-configuration would likely present a different substrate profile to microbial enzymes compared to the 2,4,5-isomer.

Sorption and Desorption Dynamics in Environmental Matrices

Specific studies on the sorption and desorption of this compound are lacking. However, research on its parent compound, 2,4,6-trichlorobenzoic acid (TCB) , provides valuable insights into how this class of molecules interacts with soil and sediment.

A study on the sorption of 2,4,6-TCB in soils with varying iron/manganese oxide and organic carbon contents found that adsorption was generally low. nih.gov The study reported logarithmic organic carbon-normalized sorption coefficient (log Koc) values ranging from 0.82 to 3.10 L/kg, indicating moderate to high mobility in the environment. nih.gov The sorption of 2,4,6-TCB was linearly related to the total organic carbon (TOC) content and the surface area of the soil particles. nih.gov

The presence of a carbamyl group in this compound would likely increase its polarity compared to 2,4,6-TCB, which could influence its sorption behavior. Generally, increased polarity can lead to lower sorption to organic matter and potentially greater mobility in soil. However, the carbamyl group could also participate in specific interactions, such as hydrogen bonding, with soil components, which might counteract this effect.

The study on 2,4,6-TCB also noted that fluctuating redox conditions, particularly the reductive dissolution of iron compounds under anoxic conditions, could negatively impact sorption. nih.gov This suggests that in environments with variable oxygen levels, such as periodically flooded soils, the mobility of such compounds could be enhanced.

Table 3: Sorption Coefficients for 2,4,6-Trichlorobenzoic Acid (TCB) in Soil

| Parameter | Value Range | Influencing Factors | Reference |

|---|

Note: These values are for the parent compound 2,4,6-trichlorobenzoic acid, not the carbamyl derivative.

Environmental Fate Modeling and Mass Balance Studies

There are no specific environmental fate models or mass balance studies in the literature for this compound. Environmental fate modeling is typically conducted for parent pesticides and their major, known metabolites. As established, the relevant metabolite for chlorothalonil is the 2,4,5-isomer.